

Spectroscopic Profile of 3-Methylsalicylaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylsalicylaldehyde

Cat. No.: B1203309

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Methylsalicylaldehyde** (2-hydroxy-3-methylbenzaldehyde), a key aromatic aldehyde with applications in chemical synthesis and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Methylsalicylaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **3-Methylsalicylaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~11.0	Singlet	-	Phenolic OH
~9.8	Singlet	-	Aldehydic CHO
~7.4	Doublet of doublets	~7.6, ~1.6	H-6
~7.3	Doublet of doublets	~7.5, ~1.6	H-4
~6.9	Triplet	~7.6	H-5
~2.3	Singlet	-	Methyl CH ₃

Solvent: CDCl₃. Data is estimated based on typical values for substituted salicylaldehydes.

Table 2: ¹³C NMR Spectroscopic Data for **3-Methylsalicylaldehyde**

Chemical Shift (δ) ppm	Assignment
~196	Aldehydic C=O
~161	C-OH (C-2)
~139	C-4
~136	C-6
~129	C-5
~125	C-CH ₃ (C-3)
~120	C-1
~15	Methyl CH ₃

Solvent: CDCl₃. Data is estimated based on typical values for substituted salicylaldehydes.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for **3-Methylsalicylaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-3000	Broad, Strong	O-H stretching (intramolecular hydrogen bonding)
~3050	Medium	Aromatic C-H stretching
~2920	Medium	Aliphatic C-H stretching (methyl group)
~2850, ~2750	Medium, Weak	Aldehydic C-H stretching (Fermi resonance)
~1660	Strong	C=O stretching (conjugated aldehyde)
~1600, ~1470	Medium	Aromatic C=C stretching
~1280	Strong	C-O stretching (phenolic)
~1200	Medium	In-plane O-H bending
~850-750	Strong	Out-of-plane C-H bending (aromatic)

Sample preparation: Neat liquid or KBr pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data for 3-Methylsalicylaldehyde

λ _{max} (nm)	Molar Absorptivity (ε) L mol ⁻¹ cm ⁻¹	Solvent	Electronic Transition
~255	~10,000	Ethanol	π → π
~325	~3,500	Ethanol	n → π

Data is estimated based on the UV-Vis spectra of salicylaldehyde and other substituted benzaldehydes.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **3-Methylsalicylaldehyde**.

Materials:

- **3-Methylsalicylaldehyde** (high purity)
- Deuterated chloroform (CDCl_3) with 0.03% v/v tetramethylsilane (TMS)
- NMR tubes (5 mm)
- Pipettes and vials

Instrumentation:

- A 400 MHz or higher field NMR spectrometer

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **3-Methylsalicylaldehyde** into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of CDCl_3 containing TMS to the vial.
 - Cap the vial and gently swirl to ensure the sample is completely dissolved.
 - Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

- Lock the spectrometer onto the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity.
- For ^1H NMR:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- For ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

- Data Processing:
 - Apply a Fourier transform to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ^1H and ^{13}C spectra.
 - Integrate the peaks in the ^1H NMR spectrum.
 - Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-transform infrared (FT-IR) spectrum of **3-Methylsalicylaldehyde**.

Materials:

- **3-Methylsalicylaldehyde** (high purity)
- Potassium bromide (KBr), spectroscopic grade (for pellet method)
- Mortar and pestle (for pellet method)
- Pellet press (for pellet method)
- Solvent for cleaning (e.g., acetone or isopropanol)

Instrumentation:

- FT-IR spectrometer with an attenuated total reflectance (ATR) accessory or a sample holder for KBr pellets.

Procedure (ATR Method):

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small drop of liquid **3-Methylsalicylaldehyde** directly onto the center of the ATR crystal.
- Data Acquisition:
 - Acquire a background spectrum of the empty, clean ATR crystal.
 - Lower the ATR press to ensure good contact between the sample and the crystal.
 - Acquire the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Processing:
 - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

- Identify and label the significant absorption bands.

Procedure (KBr Pellet Method):

- Sample Preparation:
 - Grind a small amount (1-2 mg) of **3-Methylsalicylaldehyde** with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Acquire a background spectrum with an empty sample holder.
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the sample spectrum under the same conditions as the background.
- Data Processing:
 - Process the data as described for the ATR method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of **3-Methylsalicylaldehyde** and determine its absorption maxima (λ_{max}).

Materials:

- **3-Methylsalicylaldehyde** (high purity)
- Spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane)
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes

Instrumentation:

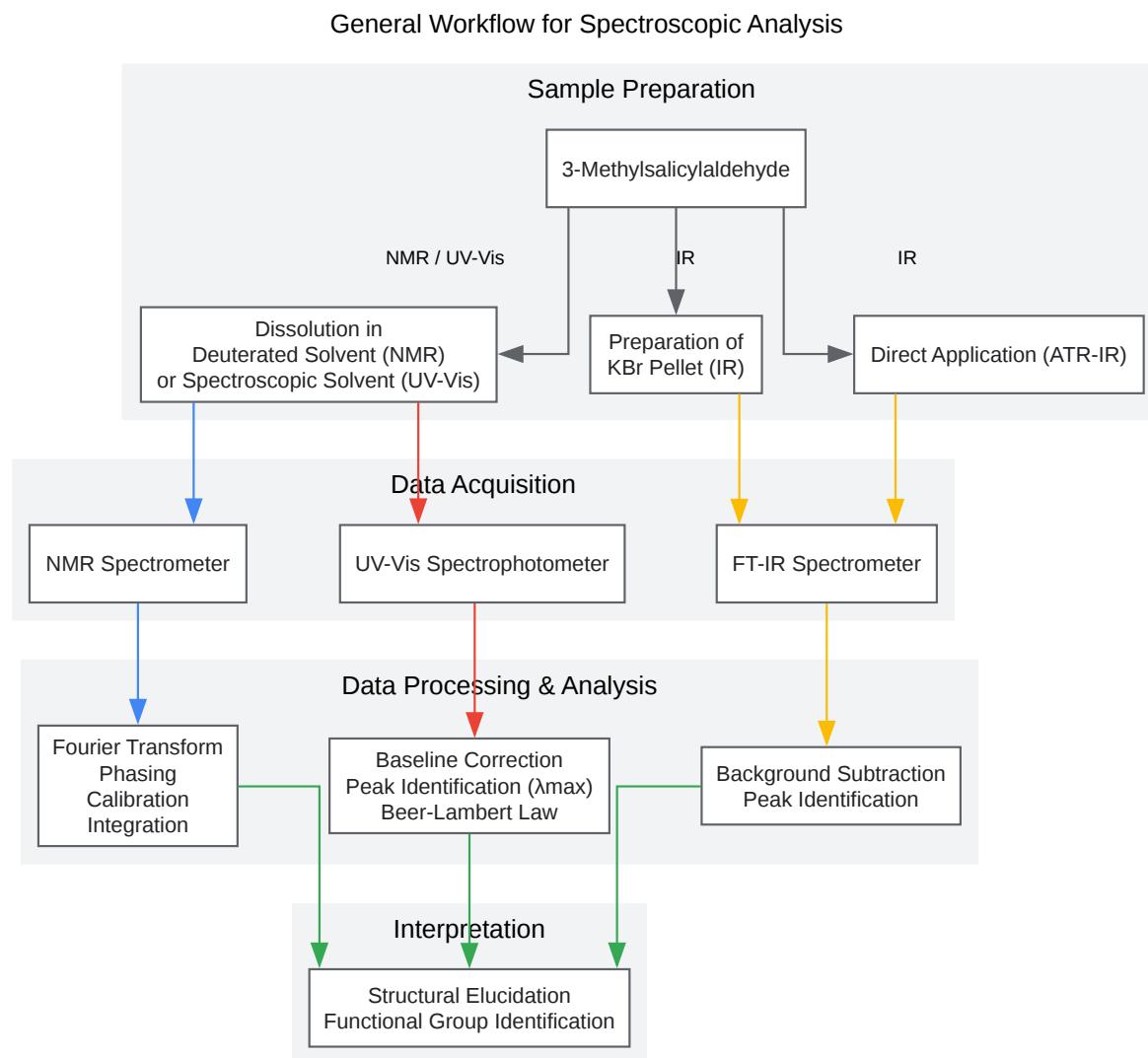
- Double-beam UV-Vis spectrophotometer

Procedure:

- Sample Preparation:

- Prepare a stock solution of **3-Methylsalicylaldehyde** of a known concentration (e.g., 1×10^{-3} M) in the chosen spectroscopic grade solvent.
 - From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.2-1.0. A typical final concentration will be in the range of 1×10^{-4} to 1×10^{-5} M.

- Data Acquisition:


- Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
 - Fill a second quartz cuvette with the sample solution.
 - Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.
 - Scan the absorbance of the sample over a wavelength range of approximately 200-400 nm.

- Data Processing:

- The instrument software will plot absorbance versus wavelength.
 - Identify the wavelengths of maximum absorbance (λ_{max}).
 - If the concentration and path length are known, the molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Methylsalicylaldehyde**.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Methylsalicylaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1203309#spectroscopic-data-of-3-methylsalicylaldehyde-nmr-ir-uv-vis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com